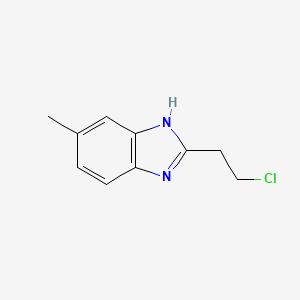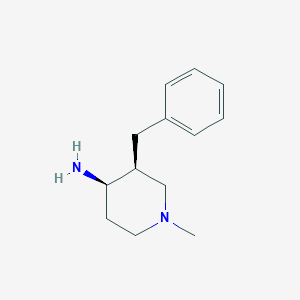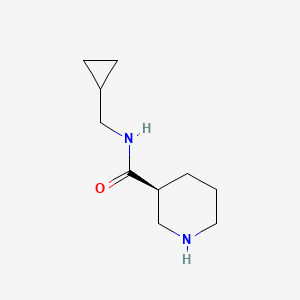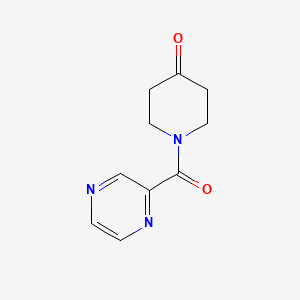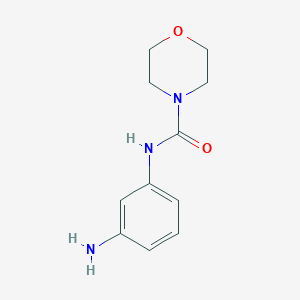
N-(3-Amino-2-methylphenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-2-methylphenyl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Psycho- and Neurotropic Profiling
A study investigated the psycho- and neurotropic properties of novel compounds related to N-(3-Amino-2-methylphenyl)-4-propoxybenzamide, identifying substances with specific sedative effects and anti-amnesic activity. This suggests potential applications in the field of psychoactive compound research (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Agent Discovery
Another significant application involves the discovery of compounds like this compound as potent kinesin spindle protein (KSP) inhibitors. These compounds have shown efficacy in arresting cells in mitosis, leading to cell death, which is critical in cancer treatment (Theoclitou et al., 2011).
Molecular Structure Modeling
Research on the molecular structure of compounds similar to this compound, through acylation reactions and X-ray diffraction, provides insights into their molecular geometry and potential applications in materials science (Karabulut et al., 2014).
Memory Enhancement Research
N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, related to this compound, have been studied for potential memory-enhancing effects. They exhibit acetylcholinesterase-inhibiting activity, indicating possible applications in treating cognitive disorders (Piplani et al., 2018).
Anticonvulsant Activity Study
Research into 4-nitro-N-phenylbenzamides, chemically akin to this compound, demonstrates potential anticonvulsant properties, contributing to the development of new treatments for seizure disorders (Bailleux et al., 1995).
Antibacterial Evaluation
Synthesis and evaluation of derivatives of this compound have shown promising antibacterial properties, expanding the scope of research in antimicrobial drugs (Ravichandiran et al., 2015).
作用機序
Target of Action
The primary targets of N-(3-Amino-2-methylphenyl)-4-propoxybenzamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Specific details about how these factors interact with this compound are currently unknown .
生化学分析
Biochemical Properties
N-(3-Amino-2-methylphenyl)-4-propoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA under UVB and UVA irradiation, exhibiting photo-disruptive properties . Additionally, molecular docking studies suggest that this compound binds satisfactorily to DNA, indicating its potential as a DNA-binding agent .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits hypolipidemic and anti-inflammatory activities, reducing plasma cholesterol and triglyceride levels . These effects suggest that this compound can modulate lipid metabolism and inflammatory responses in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit α-glucosidase, a hydrolyzing enzyme involved in carbohydrate metabolism . This inhibition is competitive, and molecular docking studies indicate that this compound is more stable in the active site of α-glucosidase compared to standard inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it retains its activity under specific conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits threshold effects, with higher doses leading to toxic or adverse effects. For instance, at high doses, it can cause significant changes in lipid levels and inflammatory responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to influence the metabolism of lipids and carbohydrates, contributing to its hypolipidemic and anti-inflammatory properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity. Studies suggest that it is distributed efficiently within cells, allowing it to exert its effects on various cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-11-21-14-9-7-13(8-10-14)17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFHZEOUZMKLIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
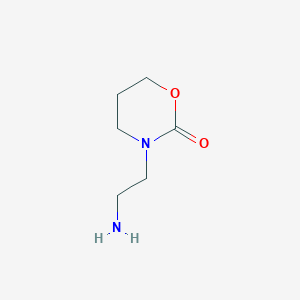
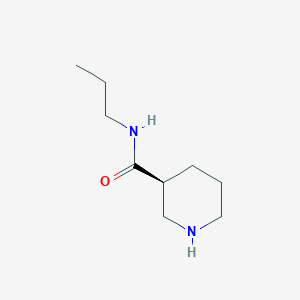

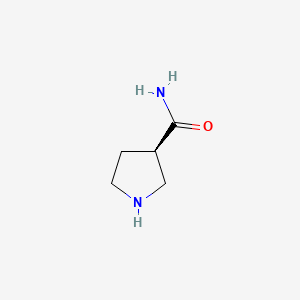

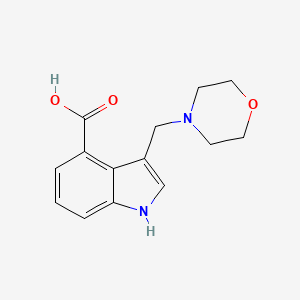
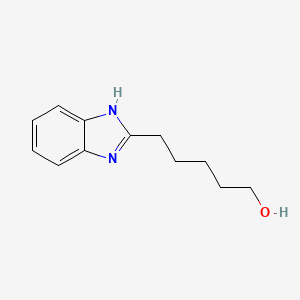
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)
